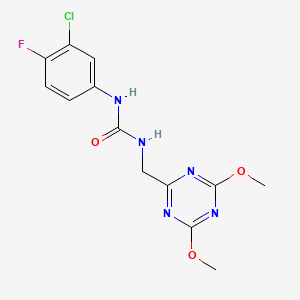

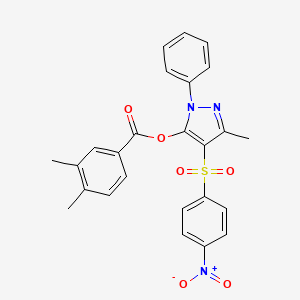

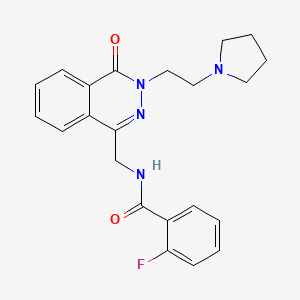

1-(3-Chloro-4-fluorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

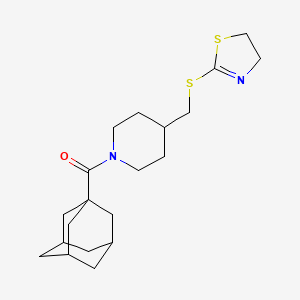

The compound 1-(3-Chloro-4-fluorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea is a chemically synthesized molecule that likely contains a urea backbone with specific substituents that confer unique chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into the general class of 1,3-disubstituted ureas and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of 1,3-disubstituted ureas, as mentioned in the second paper, involves the introduction of various substituents to the urea molecule. The paper describes the synthesis of ureas with phenyl fragments containing halogen substituents, which is relevant to the chloro and fluoro groups in the compound of interest. The yields of these reactions ranged from 33-80%, indicating a relatively efficient synthetic process. The synthesis of 1-isocyanatoadamantane as an intermediate is particularly noteworthy, as it was achieved with an 85% yield, suggesting that the synthesis of complex ureas can be optimized for high efficiency .

Molecular Structure Analysis

The molecular structure of this compound would include a urea core with a phenyl ring substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. Additionally, a triazine ring substituted with methoxy groups would be attached to the urea nitrogen. This structure implies potential for a variety of chemical interactions due to the presence of both electron-withdrawing and electron-donating groups, which could affect the molecule's reactivity and binding properties.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of the specific compound, they do offer insights into the reactivity of similar urea derivatives. For instance, the first paper discusses the determination of a nitrosourea compound in biological fluids, which involves its reaction with an amine followed by derivatization and gas chromatography analysis . This suggests that urea derivatives can undergo reactions with amines and can be derivatized for analytical purposes. Such information could be relevant when considering the reactivity of the triazine and phenyl rings in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the general properties of 1,3-disubstituted ureas. These compounds typically exhibit varied solubility depending on the nature of their substituents, with halogenated phenyl groups potentially increasing hydrophobic character. The presence of methoxy groups could confer additional solubility in organic solvents. The compound's stability, melting point, and reactivity would be influenced by the electron-withdrawing and electron-donating effects of the substituents, as well as potential intramolecular interactions .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application of 1,3,5-triazinyl urea derivatives is in corrosion inhibition. For example, certain derivatives have been evaluated for their efficiency in protecting mild steel against corrosion in acidic solutions. These compounds act by forming a protective layer on the metal surface, effectively reducing weight loss and improving resistance to corrosion. This application is vital in industries where metal longevity and integrity are crucial, such as in pipelines and infrastructure (Mistry, Patel, Patel, & Jauhari, 2011).

Antimicrobial Activity

The antimicrobial properties of certain 1,3,5-triazine derivatives have been studied, with some compounds showing promise against fungi and bacteria. These derivatives could potentially contribute to the development of new antimicrobial agents, addressing the growing concern over antimicrobial resistance (Mishra, Singh, & Wahab, 2000; Haranath et al., 2007).

Radiopharmaceutical Synthesis

Another application involves the synthesis of radiolabeled compounds for medical imaging, such as PET scans. The precise synthesis of such compounds, including nonpeptide CCR1 antagonists labeled with fluorine-18, highlights the role of triazine derivatives in developing diagnostic tools in medicine (Mäding et al., 2006).

Pesticide Chemistry

In the field of agriculture and pest control, benzoylurea derivatives have been investigated for their potential as pesticides. The crystal structure analysis of flufenoxuron, a benzoylurea pesticide, provides insights into its mode of action and effectiveness in targeting agricultural pests (Jeon, Kang, Lee, & Kim, 2014).

Antiviral and Antibacterial Studies

Studies on 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives have shown their potential in combating bacterial and HIV infections. This research contributes to the ongoing search for more effective treatments against these pathogens (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Catalytic Synthesis

The catalytic synthesis of s-triazine-based urea derivatives via palladium-catalyzed C–N coupling reactions demonstrates the versatility of these compounds in organic synthesis. This method provides an efficient route to a variety of urea derivatives, showcasing the adaptability of triazine chemistry in creating complex organic molecules (Dalvadi, Patel, & Chikhalia, 2013).

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN5O3/c1-22-12-18-10(19-13(20-12)23-2)6-16-11(21)17-7-3-4-9(15)8(14)5-7/h3-5H,6H2,1-2H3,(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFGOMRKGKFTGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[4-[(1,3-Dioxoisoindol-2-yl)methyl]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3007401.png)

![6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3007402.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007409.png)

![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)

![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)